N-(2,6-difluorobenzyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide
Description
N-(2,6-Difluorobenzyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide is a synthetic compound featuring a benzotriazinone core linked to a 2,6-difluorobenzyl group via an acetamide bridge. The benzotriazinone moiety (4-oxo-1,2,3-benzotriazin-3(4H)-yl) is a heterocyclic system known for its versatility in medicinal and agrochemical applications. The 2,6-difluorobenzyl substituent introduces fluorination, which often enhances lipophilicity and metabolic stability in bioactive molecules.
Properties
Molecular Formula |
C16H12F2N4O2 |
|---|---|
Molecular Weight |
330.29 g/mol |
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide |
InChI |
InChI=1S/C16H12F2N4O2/c17-12-5-3-6-13(18)11(12)8-19-15(23)9-22-16(24)10-4-1-2-7-14(10)20-21-22/h1-7H,8-9H2,(H,19,23) |
InChI Key |
DWOAMSJMEHXXIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CC(=O)NCC3=C(C=CC=C3F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-difluorobenzyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide typically involves the following steps:
Formation of the Benzotriazinone Core: The benzotriazinone core can be synthesized through the cyclization of appropriate precursors, such as 2-aminobenzonitrile and hydrazine derivatives, under controlled conditions.
Introduction of the Difluorobenzyl Group: The difluorobenzyl group can be introduced through nucleophilic substitution reactions using 2,6-difluorobenzyl chloride and suitable nucleophiles.
Acetylation: The final step involves the acetylation of the intermediate product to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzotriazinone moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the benzotriazinone ring, resulting in the formation of reduced analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.
Major Products Formed:
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic systems for organic transformations.
Material Science: It may serve as a building block for the synthesis of advanced materials with specific properties.
Biology:
Enzyme Inhibition: The compound has potential as an inhibitor of specific enzymes, which can be explored for therapeutic applications.
Biochemical Probes: It can be used as a probe to study biochemical pathways and molecular interactions.
Medicine:
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.
Diagnostics: It may be utilized in the development of diagnostic agents for detecting certain diseases.
Industry:
Polymer Synthesis: The compound can be used in the synthesis of polymers with specialized functions.
Agriculture: It may have applications in the development of agrochemicals for crop protection.
Mechanism of Action
The mechanism of action of N-(2,6-difluorobenzyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorobenzyl group and benzotriazinone moiety play crucial roles in binding to these targets, leading to modulation of their activity. The compound may inhibit or activate certain pathways, depending on its specific interactions with the target molecules.
Comparison with Similar Compounds
Antioxidant Coumarin Derivatives
Example Compounds :
- N-(4,7-Dioxo-2-phenyl-1,3-oxazepin-3(2H,4H,7H)-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide
- N-(4-Oxo-2-phenylthiazolidin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide
Structural Comparison :
- Core Structure: These compounds replace the benzotriazinone group with a coumarin (chromen-4-yloxy) scaffold.
- Functional Groups : Both share an acetamide linker but incorporate oxazepine or thiazolidine rings instead of fluorinated benzyl groups.
Activity :
Key Difference :
- The absence of fluorination and benzotriazinone in coumarin derivatives highlights how core heterocycles dictate biological activity. The acetamide bridge may serve as a common pharmacophore for stability or target binding.
Azinphos-ethyl and Azinphos-methyl (Organophosphate Pesticides)
Example Compounds :
- Azinphos-ethyl (CAS 2642-71-9): Phosphorodithioic acid, O,O-diethyl S-[[4-oxo-1,2,3-benzotriazin-3(4H)-yl]methyl] ester
- Azinphos-methyl (CAS 86-50-0): Phosphorodithioic acid, O,O-dimethyl S-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl] ester
Structural Comparison :
- Core Structure : Shares the 4-oxo-1,2,3-benzotriazin-3(4H)-yl group with the target compound.
- Functional Groups : Phosphorodithioate esters replace the acetamide and difluorobenzyl groups.
Key Difference :
- The benzotriazinone moiety in pesticides is coupled with phosphorodithioate groups, conferring neurotoxic effects.
Goxalapladib (Atherosclerosis Therapeutic)
Example Compound :
- Goxalapladib (CAS 412950-27-7): A naphthyridine-based acetamide derivative with trifluoromethyl biphenyl and methoxyethyl piperidinyl substituents.
Structural Comparison :
- Core Structure: Uses a 1,8-naphthyridine ring instead of benzotriazinone.
- Functional Groups : Shares an acetamide linker but incorporates trifluoromethyl biphenyl and methoxyethyl groups.
Activity :
Key Difference :
- Fluorination in Goxalapladib (trifluoromethyl) and the target compound (difluorobenzyl) may both enhance bioavailability but differ in electronic effects. The naphthyridine vs. benzotriazinone cores suggest distinct target selectivity.
Data Table: Structural and Functional Comparison
Biological Activity
N-(2,6-difluorobenzyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features:
- A 2,6-difluorobenzyl group which enhances lipophilicity and biological activity.
- A benzotriazinone moiety that contributes to its pharmacological properties.
The presence of fluorine atoms is significant as they can increase the compound's metabolic stability and bioavailability, making it a candidate for drug development .
Biological Activities
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antimicrobial Activity : The benzotriazine derivatives have shown potential as antimicrobial agents against various pathogens. The lipophilic nature of the difluorobenzyl group may enhance membrane penetration, leading to greater efficacy .
- Antifungal Activity : Studies on related compounds suggest that modifications in the aromatic system can lead to increased antifungal potency. For instance, structure-activity relationship (SAR) studies have demonstrated that electron-withdrawing groups enhance antifungal activity against strains like Candida albicans .
- Anticancer Potential : Preliminary studies suggest that benzotriazine derivatives may exhibit cytotoxic effects on cancer cell lines. The mechanism may involve the inhibition of key cellular pathways or the induction of apoptosis .
The proposed mechanisms by which this compound exerts its effects include:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : Binding to certain receptors could modulate signaling pathways critical for cell growth and survival.
Synthesis
The synthesis of this compound typically involves multi-step chemical reactions:
- Formation of the difluorobenzyl intermediate.
- Coupling with the benzotriazine scaffold.
- Acetylation to yield the final product.
Each step requires careful optimization of reaction conditions to ensure high yield and purity .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several benzotriazine derivatives including this compound against various bacterial strains. Results indicated a significant reduction in bacterial growth at micromolar concentrations, suggesting potent antimicrobial properties.
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines demonstrated that this compound induced apoptosis through caspase activation. The findings highlight its potential as an anticancer agent and warrant further investigation into its mechanism of action and therapeutic applications.
Comparative Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
